molecular formula C19H13BrN2O4 B11984567 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

Katalognummer: B11984567
Molekulargewicht: 413.2 g/mol
InChI-Schlüssel: JQBHWGUFWNZFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide typically involves multiple steps, including nitration, bromination, and amide formation. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by bromination to add the bromine atom. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the bromine atom .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate hERG channels is particularly noteworthy, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C19H13BrN2O4

Molekulargewicht

413.2 g/mol

IUPAC-Name

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H13BrN2O4/c20-14-8-6-13(7-9-14)19(23)21-15-10-16(22(24)25)12-18(11-15)26-17-4-2-1-3-5-17/h1-12H,(H,21,23)

InChI-Schlüssel

JQBHWGUFWNZFFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.